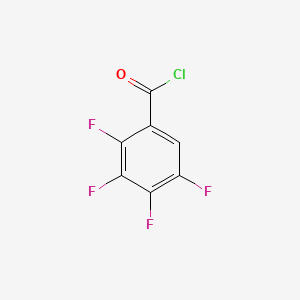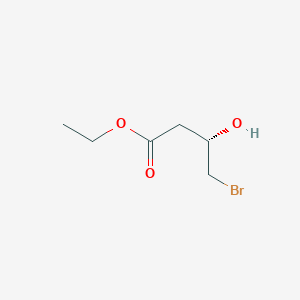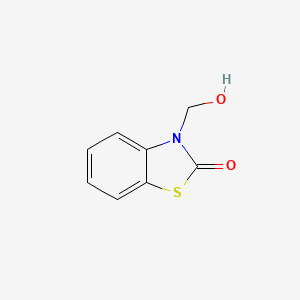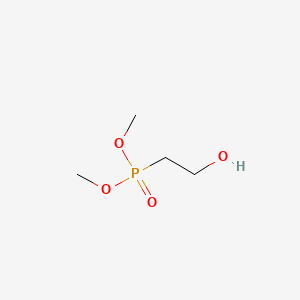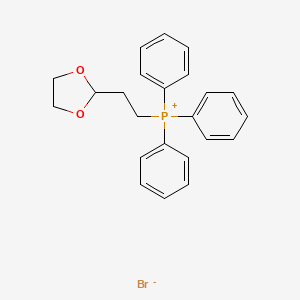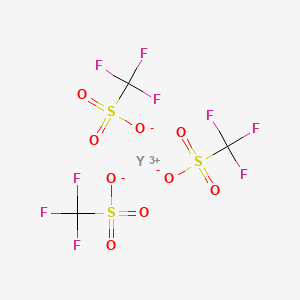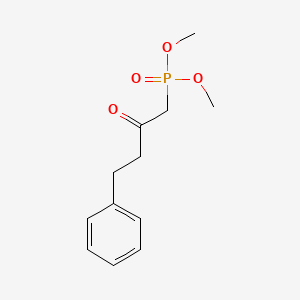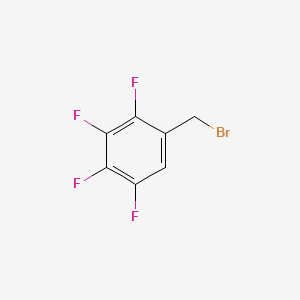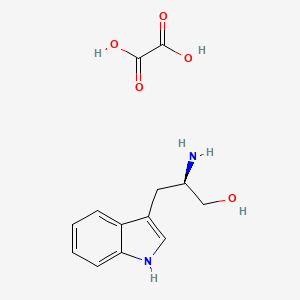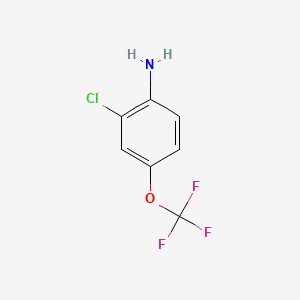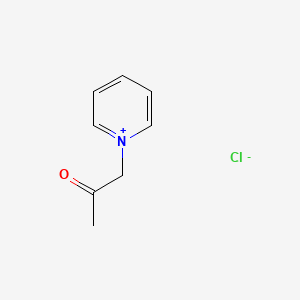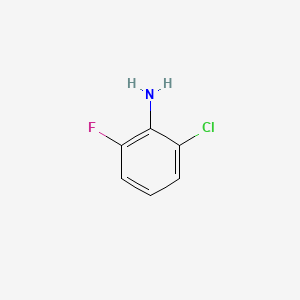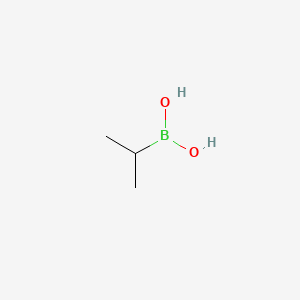
异丙基硼酸
概述
描述
Isopropylboronic acid, also known as (1-methylethyl)boronic acid or propane-2-boronic acid, is an organoboron compound with the chemical formula C3H9BO2. This compound is characterized by the presence of a boronic acid group attached to an isopropyl group. It is a white, crystalline solid that is soluble in water and has a melting point of 95-100°C .
科学研究应用
Isopropylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: It is used in the production of fine chemicals and advanced materials.
作用机制
Target of Action
Isopropylboronic acid, like other boronic acids, acts as a Lewis acid . Its unique feature is that it is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .
Mode of Action
Isopropylboronic acid interacts with its targets by forming reversible covalent complexes . This interaction is facilitated by the boronic acid’s ability to act as a Lewis acid . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .
Biochemical Pathways
Isopropylboronic acid is involved in several biochemical pathways. It is used extensively in organic chemistry as a chemical building block and intermediate, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal . It is also involved in copper-promoted cross-coupling, Domino Heck-Suzuki reactions, C-H activation for arylations and alkylations, and Suzuki-Miyaura type couple reactions .
Pharmacokinetics
It is known that boronic acids are capable of forming reversible covalent complexes with various molecules, which may influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of isopropylboronic acid’s action is the formation of new compounds through various chemical reactions. For example, in the Suzuki-Miyaura coupling, it helps in the formation of biaryl compounds . In the Domino Heck-Suzuki reactions, it participates in the formation of complex organic compounds .
Action Environment
The action of isopropylboronic acid can be influenced by environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of boronic acid low . This is beneficial for the coupling of unstable substrates . Furthermore, the compound’s action can be influenced by the presence of other reagents and catalysts .
安全和危害
未来方向
生化分析
Biochemical Properties
Isopropylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent complexes with biomolecules such as sugars, amino acids, and hydroxamic acids. These interactions are facilitated by the boronic acid group’s ability to act as a Lewis acid, forming reversible covalent bonds with molecules that have vicinal diols or other Lewis base donors. Isopropylboronic acid is known to interact with enzymes such as serine proteases, where it binds to the active site serine residue, inhibiting the enzyme’s activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Cellular Effects
Isopropylboronic acid influences various cellular processes by interacting with key biomolecules. It has been shown to affect cell signaling pathways by inhibiting enzymes involved in signal transduction. For example, isopropylboronic acid can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression. This compound also impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and affecting overall cellular function .
Molecular Mechanism
The molecular mechanism of isopropylboronic acid involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl or amino groups. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, isopropylboronic acid inhibits serine proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, isopropylboronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropylboronic acid can change over time due to its stability and degradation properties. Isopropylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to isopropylboronic acid in in vitro or in vivo studies has shown that it can lead to sustained enzyme inhibition and alterations in cellular function. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of isopropylboronic acid vary with different dosages in animal models. At low doses, isopropylboronic acid can effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits with minimal adverse effects. Understanding these dosage effects is essential for developing safe and effective therapeutic applications of isopropylboronic acid .
Metabolic Pathways
Isopropylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can act as an inhibitor or activator of enzymes involved in carbohydrate, protein, and lipid metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and influence metabolic pathways .
Transport and Distribution
Within cells and tissues, isopropylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, isopropylboronic acid can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects. Understanding the transport and distribution of isopropylboronic acid is crucial for optimizing its therapeutic applications and minimizing potential toxicity .
Subcellular Localization
Isopropylboronic acid’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects on enzyme activity and cellular function. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Isopropylboronic acid can be synthesized through several methods. One common method involves the reaction of isopropylmagnesium chloride with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:
(CH3)2CHMgCl + B(OCH3)3 → (CH3)2CHB(OCH3)2 + MgCl(OCH3)
(CH3)2CHB(OCH3)2 + 2H2O → (CH3)2CHB(OH)2 + 2CH3OH
Industrial Production Methods: In industrial settings, isopropylboronic acid is often produced using similar organometallic reactions, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and low temperatures is common to prevent unwanted side reactions .
化学反应分析
Types of Reactions: Isopropylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylboronic acid derivatives.
Reduction: It can be reduced to form isopropylborane.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Isopropylboronic acid derivatives.
Reduction: Isopropylborane.
Substitution: Various biaryl compounds in Suzuki-Miyaura reactions.
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
- Cyclopropylboronic acid
Is there anything else you would like to know about isopropylboronic acid?
属性
IUPAC Name |
propan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80041-89-0 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of isopropylboronic acid, specifically, impact the product selectivity in the studied Suzuki-Miyaura reaction?
A: The DFT study [] investigated the reaction between sterically hindered 2-bromo-1,3,5-trimethylbenzene and isopropylboronic acid, revealing that the steric bulk of the isopropyl group on the boronic acid plays a crucial role in determining product selectivity. The calculations demonstrated that the most sterically favored product (product-1) is the major product formed, while two other possible products (product-2 and product-3) are formed in much smaller quantities. This suggests that the bulky isopropyl group hinders certain reaction pathways during the reductive elimination step, leading to a preference for the formation of the least sterically hindered product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


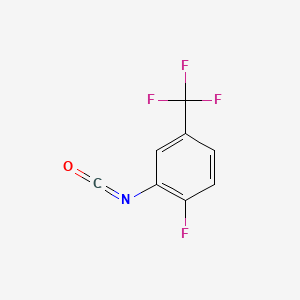
![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
